ent-8-iso-15(S)-Prostaglandin F2α-d9
Description
Overview of Prostaglandin (B15479496) F2α Isomers and Isoprostanes in Biological Systems
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exert hormone-like effects in animal tissues. A specific isomer, Prostaglandin F2α (PGF2α), is involved in various biological processes. Isomeric to PGF2α are the F2-isoprostanes, a class of prostaglandin-like molecules generated through the free radical-induced peroxidation of arachidonic acid, a process independent of the cyclooxygenase (COX) enzymes. nih.gov The discovery of F2-isoprostanes has been a significant milestone in the field of free radical research and lipid oxidation. nih.gov
These compounds are not merely byproducts of oxidative stress but are also potent bioactive molecules themselves. ahajournals.org They are considered reliable biomarkers of oxidative stress in numerous disease settings. nih.gov For instance, elevated levels of F2-isoprostanes have been observed in human atherosclerotic lesions, suggesting their role in cardiovascular diseases. ahajournals.org Different classes of isoprostanes, such as F2-isoprostanes and E2/D2-isoprostanes, are utilized as biomarkers of oxidative stress under various conditions. nih.gov The formation of isoprostanes can be significantly increased in diseases linked to oxidative stress, and they may predict the risk of cardiovascular complications. nih.gov Furthermore, certain isoprostanes can directly contribute to the functional consequences of oxidant stress by affecting endothelial cell function, vascular tone, and hemostasis. nih.gov
The Unique Role of Deuterated Analogs in Biomedical Research Methodologies
Deuterated analogs, where one or more hydrogen atoms are replaced by their heavy isotope, deuterium (B1214612), are invaluable tools in biomedical research. This subtle structural modification, known as deuteration, can significantly impact a molecule's properties. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can decrease the rate of metabolism, a common process in drug breakdown. nih.gov This "deuterium switch" can lead to improved pharmacokinetic profiles, potentially enhancing efficacy and safety compared to their non-deuterated counterparts. nih.gov
Beyond altering metabolic fates, deuterated compounds are crucial as internal standards in mass spectrometry-based quantification. acs.org In techniques like gas chromatography/mass spectrometry (GC/MS), deuterated standards are used to accurately measure the levels of their corresponding non-deuterated analytes in biological samples. ahajournals.org Because deuterated analogs have a higher mass, they can be distinguished from the endogenous, non-labeled compounds by the mass spectrometer, while their chemical and physical properties are nearly identical, ensuring they behave similarly during sample preparation and analysis. This allows for precise correction of any analyte loss that may occur during the experimental procedure, leading to highly accurate quantification.
The application of stable isotopes in biomedical research has a long history, and the use of deuterated standards is a well-established methodology for improving the accuracy of bioanalytical assays. nih.gov
Defining the Academic and Research Significance of ent-8-iso-15(S)-Prostaglandin F2α-d9
This compound is the deuterated form of ent-8-iso-15(S)-Prostaglandin F2α, an enantiomer of the F2-isoprostane 8-iso-PGF2α. Its primary and critical role in research is as an internal standard for the quantification of its non-deuterated counterpart, ent-8-iso-PGF2α, and other related isoprostanes. glpbio.com Given that isoprostanes are key biomarkers of oxidative stress, the ability to accurately measure their concentrations in biological fluids and tissues is of immense academic and clinical importance.
The use of this compound allows researchers to conduct highly precise and reliable quantitative analyses using mass spectrometry. This is essential for studies investigating the role of oxidative stress in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. nih.gov By providing a stable and distinguishable reference, this deuterated analog helps to ensure that the measured levels of endogenous isoprostanes are a true reflection of the oxidative state within a biological system.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | ent-8-isoPGF2α-d9, ent-15-epi-F2t-Isoprostane-d9 glpbio.com |
| Intended Use | Internal standard for quantification of ent-8-iso-PGF2α glpbio.com |
Properties
Molecular Formula |
C20H25D9O5 |
|---|---|
Molecular Weight |
363.5 |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
PXGPLTODNUVGFL-DRHDCUJXSA-N |
SMILES |
O[C@H](C[C@H](O)[C@H]1/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[C@@H]1C/C=CCCCC(O)=O |
Synonyms |
ent-8-iso-PGF2α-d9; ent-15-epi-F2t-Isoprostane-d9 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Isotopic Labeling for Research Applications of Ent 8 Iso 15 S Prostaglandin F2α D9
Stereocontrolled Synthesis of ent-8-iso-15(S)-Prostaglandin F2α and Related Analogs for Research
The total synthesis of prostaglandins (B1171923) and their isomers is a significant challenge in organic chemistry due to the presence of multiple contiguous stereocenters. The synthesis of ent-8-iso-15(S)-Prostaglandin F2α, the enantiomer of a naturally occurring isoprostane, requires precise control over stereochemistry. Modern synthetic routes often build upon the foundational work of chemists like E. J. Corey, whose landmark synthesis of PGF2α utilized the "Corey lactone" as a key intermediate. nih.govsynarchive.comacs.org
Recent advancements have focused on developing more efficient and scalable syntheses. One notable strategy involves a catalyst-controlled, diastereoselective Rh-catalyzed Suzuki–Miyaura reaction. This method can establish three contiguous stereocenters on the cyclopentane (B165970) core in a single step with excellent enantiomeric excess (99% ee). acs.orgnih.gov The absolute stereochemistry is dictated by the choice of ligand, allowing for the synthesis of various prostaglandin (B15479496) analogues. acs.orgnih.gov Another innovative approach is a concise organocatalytic synthesis that achieves the total synthesis of PGF2α in as few as seven steps, representing a significant improvement in efficiency and reduction of chemical waste compared to earlier methods. u-tokyo.ac.jp
The selective synthesis of the specific isomer ent-15-epi-F2t-isoprostane (an alternative name for ent-8-iso-15(S)-Prostaglandin F2α) has been reported, highlighting the specialized methods required to target non-classical isoprostane structures for research purposes. caymanchem.com These advanced synthetic strategies are crucial for producing the specific stereoisomers needed for biological studies and for creating their isotopically labeled counterparts.
| Synthetic Strategy | Key Features | Reference(s) |
| Corey Synthesis (1969) | Foundational multi-step (17 steps) synthesis via the "Corey lactone" intermediate. | synarchive.comnih.gov |
| Organocatalytic Synthesis | Achieves total synthesis of PGF2α in 7 steps; uses proline as a catalyst. | u-tokyo.ac.jp |
| Catalyst-Controlled Route | Employs a Rh-catalyzed Suzuki–Miyaura reaction to set 3 stereocenters in one step with high enantioselectivity. | acs.orgnih.gov |
| Chemoenzymatic Synthesis | Utilizes an enzymatic oxidative resolution strategy for a scalable and cost-effective route, achieving PGF2α synthesis in 5 steps. | nih.gov |
Deuterium (B1214612) Labeling Techniques for Stable Isotope Incorporation into Prostaglandin F2α Structures
Isotopically labeled internal standards are indispensable for accurate quantification by mass spectrometry, as they can correct for sample loss during extraction and variations in ionization efficiency. vumc.orgnih.gov ent-8-iso-15(S)-Prostaglandin F2α-d9 is specifically designed for this purpose, with nine deuterium atoms incorporated at the terminal end of the omega (bottom) side chain (positions 17, 18, 19, and 20). caymanchem.com
The incorporation of a stable isotope label like deuterium is typically achieved during the chemical synthesis of the molecule. This involves using a deuterated building block that is introduced at an appropriate stage of the synthetic pathway. For labeling the terminal end of the alkyl chain, a common strategy is to use a deuterated Wittig reagent or a related organometallic reagent during the construction of the side chain.
General methods for deuterium labeling include:
H-D Exchange Reactions: Catalytic systems, such as Palladium on carbon (Pd/C) with aluminum and heavy water (D₂O), can facilitate the exchange of hydrogen atoms for deuterium at specific positions under controlled conditions. nih.gov
Use of Deuterated Reagents: The most common approach for complex molecules is the incorporation of a pre-labeled synthetic fragment. For this compound, a deuterated phosphonium (B103445) salt or phosphonate (B1237965) ester corresponding to the C15-C20 fragment would be used in a Wittig or Horner-Wadsworth-Emmons reaction to attach the labeled side chain to the cyclopentane core.
Biosynthetic Labeling: While not used for chemical synthesis, feeding organisms or cell cultures with D₂O can produce deuterated metabolites. nih.govnih.gov Analysis of these products provides insight into biosynthetic pathways and metabolic rates. nih.gov
The selection of the labeling position is critical. Placing the deuterium atoms on the terminal, stable carbon positions of the side chain ensures that they are not lost during sample workup or metabolic processes, a prerequisite for a reliable internal standard. caymanchem.comcaymanchem.com
Chromatographic Purification and Spectroscopic Characterization Methods for Research-Grade this compound
Ensuring the purity and structural integrity of this compound is paramount for its use as a research-grade standard. This is achieved through a combination of rigorous chromatographic purification and comprehensive spectroscopic analysis.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is the primary method for purifying isoprostanes. nih.gov Reversed-phase columns, such as C18, are commonly used to separate different isomers and remove synthetic impurities. nih.gov For challenging separations of closely related isomers, specialized conditions or multiple chromatographic steps may be necessary. acs.org In some cases, immunoaffinity column chromatography, which uses antibodies specific to the target analyte, can be employed for highly selective purification from complex biological matrices prior to analysis. nih.gov
| Purification Technique | Principle | Application Notes | Reference(s) |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Often used as an initial cleanup step for biological samples. A modified LLE using phase separation can enhance yield and purity. | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. | A common and effective method for sample cleanup and concentration. | acs.org |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and a stationary phase under high pressure. | The gold standard for final purification of synthetic standards. C18 columns are typical. | nih.gov |
| Immunoaffinity Chromatography (IAC) | Highly specific isolation using immobilized antibodies. | Used for selective extraction from complex biological samples. | nih.gov |
Spectroscopic Characterization: Once purified, the identity and purity of the compound are confirmed using spectroscopic methods.
Mass Spectrometry (MS): MS is essential for confirming the molecular weight and isotopic enrichment. For this compound, the expected molecular weight is 363.5. caymanchem.comscbt.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used. vumc.orggoogle.com In tandem MS (MS/MS), specific fragmentation patterns are monitored to confirm the structure. For instance, in the analysis of 8-iso-PGF2α, precursor ions of m/z 353.2 are fragmented to produce characteristic product ions like m/z 193.1; the deuterated standard would show a corresponding mass shift (e.g., 357.2 → 197.2 for a d4 analog). nih.gov
A purity of ≥98% for the chemical compound and ≥99% for the deuterated forms is typically required for a research-grade standard. caymanchem.comcaymanchem.com
Chemical Modifications and Derivatizations for Enhanced Research Utility
The primary research utility of this compound is as an internal standard for quantitative analysis, particularly using GC-MS. caymanchem.com However, prostaglandins and isoprostanes often require chemical derivatization to improve their analytical properties for this technique. youtube.com
Derivatization serves several purposes:
Increase Volatility: Polar functional groups (hydroxyl, carboxyl) are converted to less polar, more volatile groups, which is essential for passage through a gas chromatograph. youtube.com
Enhance Thermal Stability: Derivatization can prevent the thermal decomposition of the analyte at the high temperatures used in the GC injector and column. youtube.com
Improve Detection Sensitivity: Specific derivatives can be chosen to enhance the response of the detector. For mass spectrometry using negative ion chemical ionization (NICI), introducing electron-capturing groups significantly improves sensitivity. nih.gov
Common derivatization strategies for prostaglandins include:
Esterification: The carboxylic acid group is typically converted to an ester. A common choice is the pentafluorobenzyl (PFB) ester, which has excellent electron-capturing properties for highly sensitive NICI-MS detection. nih.govnih.gov
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This masks the polar hydroxyls, increasing volatility and thermal stability. nih.govyoutube.com
A typical two-step derivatization protocol for GC-MS analysis of an isoprostane involves first forming the PFB ester of the carboxylic acid, followed by silylation of the hydroxyl groups to form TMS ethers. nih.gov While LC-MS/MS methods can often analyze prostaglandins directly without derivatization, GC-MS remains a powerful, highly sensitive technique for which derivatization is a critical step. nih.govgoogle.com
| Derivatization Reagent | Target Functional Group | Purpose | Reference(s) |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid | Forms PFB ester for enhanced electron capture detection (NICI-MS). | nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine | Forms trimethylsilyl (TMS) ethers/amines to increase volatility and thermal stability for GC. | youtube.com |
| Boron Trifluoride in Methanol (B129727) (BF₃-MeOH) | Carboxylic Acid | Forms methyl ester to increase volatility. | youtube.com |
| Methoxyamine HCl | Carbonyl (Ketone) | Forms methoxime derivative to stabilize ketone groups and prevent enolization. | nih.gov |
Sophisticated Analytical Methodologies Utilizing Ent 8 Iso 15 S Prostaglandin F2α D9 in Research Contexts
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Isoprostane Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of isoprostanes due to its superior sensitivity, selectivity, and specificity compared to other methods like gas chromatography-mass spectrometry (GC-MS) or immunoassays. nih.govnih.govdmbj.org.rs The development of a robust LC-MS/MS method is a meticulous process involving the optimization of chromatographic separation and mass spectrometric detection, followed by rigorous validation.
Chromatographic Separation: The primary goal of the liquid chromatography step is to separate the target isoprostane isomers from the complex biological matrix and from each other. F2-isoprostanes consist of 64 potential isomers, making chromatographic resolution critical for accurate measurement. frontiersin.orgfrontiersin.org Ultra-high-performance liquid chromatography (UHPLC) systems coupled with C18 analytical columns are commonly employed to achieve this separation. frontiersin.orgnih.gov Gradient elution, typically using a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol (B129727), is used to resolve the analytes. frontiersin.orgacs.org
Mass Spectrometric Detection: Tandem mass spectrometry, often performed on a triple quadrupole instrument, provides the necessary selectivity for quantification. frontiersin.org Isoprostanes are typically ionized using negative electrospray ionization (ESI). nih.govnih.gov Quantification is achieved using selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). nih.govnih.gov In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For most F2-isoprostanes, the characteristic mass transition is from a precursor ion of m/z 353.3 to a product ion of m/z 193. nih.govfrontiersin.orgacs.org For the deuterated internal standard, such as ent-8-iso-15(S)-Prostaglandin F2α-d4 or similar d9 variants, the corresponding transition (e.g., m/z 357.3 to 197) is monitored. nih.govfrontiersin.org
Method Validation: Once developed, the method undergoes extensive validation to ensure its reliability. Key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are typically linear over a range from picograms to nanograms per milliliter. nih.govmdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in the matrix of interest. Recoveries are generally expected to be within 85-115%. frontiersin.orgnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and should typically be below 15-20%. frontiersin.orgnih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Modern UHPLC-MS/MS methods can achieve LODs in the low picogram per milliliter range (e.g., 8.8 pg/mL). frontiersin.orgacs.org
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by ensuring no interfering peaks are present at the retention time of the analyte. frontiersin.orgacs.org
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix. The use of a stable isotope-labeled internal standard like ent-8-iso-15(S)-Prostaglandin F2α-d9 is crucial to compensate for these effects. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (R²) | > 0.99 | R² > 0.996 validated in the range 0.1–5.0 mg/L. dmbj.org.rs |
| Accuracy (% Recovery) | 85-115% | Ranged from 95.5% to 101.8% in spiked BAL fluid. frontiersin.orgnih.gov |
| Precision (% CV or RSD) | < 15-20% | Within-day and between-day CV were below 2%. frontiersin.orgnih.gov |
| Limit of Detection (LOD) | Method Dependent | 17.6 pg/mL in bronchoalveolar lavage fluid. frontiersin.orgnih.gov |
| Matrix Effect (% Normalized) | 85-115% | Varied between 89.7% and 113.5% in human saliva. nih.gov |
The Indispensable Role of this compound as an Internal Standard in Quantitative Lipidomics
In quantitative mass spectrometry, an internal standard (IS) is essential for achieving accurate and reproducible results. The ideal IS is a stable, isotopically labeled version of the analyte itself. nih.gov this compound serves this purpose in the analysis of ent-8-iso-15(S)-PGF2α and other related isoprostanes. glpbio.comcaymanchem.comgiitek.com Its indispensability stems from its ability to mimic the behavior of the endogenous analyte throughout the entire analytical process.
Stable isotope-labeled standards are considered the gold standard because they have nearly identical physicochemical properties to their unlabeled counterparts. nih.gov This means this compound will have the same extraction recovery, chromatographic retention time, and ionization efficiency as the endogenous analyte. By adding a known amount of the deuterated standard to the sample at the very beginning of the sample preparation process, any loss of analyte during extraction, purification, or injection is accounted for. nih.gov
The quantification is based on the ratio of the peak area of the endogenous analyte to the peak area of the isotopically labeled internal standard. This ratio remains constant even if the absolute signal intensity fluctuates due to sample loss or matrix-induced ion suppression or enhancement. nih.gov This normalization is critical in lipidomics, where biological matrices are complex and can significantly impact the MS signal. nih.gov The use of this compound, which contains nine deuterium (B1214612) atoms, provides a clear mass shift from the native compound, ensuring no spectral overlap while maintaining near-identical chemical behavior. caymanchem.combioscience.co.uk
Optimization of Sample Preparation Protocols for Isoprostane Analysis in Diverse Research Matrices
Effective sample preparation is a critical first step for the reliable quantification of isoprostanes, as they are present at very low concentrations in complex biological matrices. dmbj.org.rs The primary goals are to extract the analytes, remove interfering substances, and concentrate the sample. The choice of protocol depends heavily on the matrix being analyzed.
Biofluids (Plasma and Urine): Solid-phase extraction (SPE) is the most common technique for preparing plasma and urine samples. nih.govacs.orgthermofisher.com Polymeric weak anion-exchange cartridges are often used. acs.org The general procedure involves conditioning the cartridge, loading the acidified sample, washing away interferences with various solvents (e.g., water, hexane, acetonitrile), and finally eluting the isoprostanes with a more polar organic solvent like ethyl acetate or methanol. nih.govacs.org For urine, a hydrolysis step (e.g., with potassium hydroxide) may be included to measure total isoprostanes (free plus glucuronide-conjugated forms). acs.org
Animal Tissues: For tissue samples, an initial homogenization step is required. This is followed by lipid extraction, often using a Folch or Bligh-Dyer method. To measure isoprostanes esterified in phospholipids, a base hydrolysis step (saponification) is necessary to release the free fatty acids. nih.gov The sample is then acidified and can be further purified using SPE or liquid-liquid extraction (LLE). nih.govnih.gov It is crucial to add antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent artefactual, ex vivo oxidation of arachidonic acid. nih.gov
Cell Lysates: Analyzing isoprostanes in cell lysates presents challenges due to the complexity of the metabolite mixture. nih.gov A combination of LLE and SPE is often optimal. After cell harvesting and lysis, samples undergo base hydrolysis to release esterified isoprostanes. The sample is then acidified, and an initial purification is performed with an organic solvent like ethyl acetate (LLE). The resulting organic phase is then passed through an SPE cartridge (e.g., aminopropyl stationary phase) for further cleanup before LC-MS/MS analysis. nih.gov
| Matrix | Key Preparation Steps | Common Techniques |
|---|---|---|
| Plasma | Acidification, Extraction, Purification | Solid-Phase Extraction (SPE). nih.gov |
| Urine | Optional Hydrolysis, Acidification, Extraction | Solid-Phase Extraction (SPE). acs.org |
| Animal Tissues | Homogenization, Lipid Extraction, Hydrolysis, Purification | Folch Extraction, SPE. nih.gov |
| Cell Lysates | Hydrolysis, Acidification, Extraction, Purification | Liquid-Liquid Extraction (LLE) followed by SPE. nih.gov |
Application of Isotope Dilution Mass Spectrometry for High-Precision Research Measurements
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative measurements. dmbj.org.rs The use of this compound is central to the application of IDMS for isoprostane analysis.
The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike," in this case this compound) to a sample containing an unknown amount of the native analyte. dmbj.org.rs After allowing the standard and the analyte to equilibrate, the mixture is processed and analyzed by mass spectrometry. The instrument measures the ratio of the native analyte to the isotopically labeled standard. Because the amount of the added standard is known, the unknown concentration of the native analyte can be calculated with high precision from this ratio.
This approach effectively cancels out most sources of analytical error. Variations in sample recovery during extraction and purification, inconsistencies in injection volume, and fluctuations in instrument response (including matrix effects) affect both the analyte and the standard equally, leaving their ratio unchanged. nih.govnih.gov This makes IDMS particularly powerful for analyzing low-abundance lipids like isoprostanes in complex biological samples, where such variations can be significant. The result is a highly precise and accurate measurement that is traceable and reproducible, making it the gold standard for biomarker quantification in research. nih.gov
Overcoming Analytical Challenges in Isoprostane Profiling using this compound
Despite advancements in analytical technology, the quantification of isoprostanes remains challenging. The use of this compound is critical in addressing several of these key issues.
Low Endogenous Concentrations: Isoprostanes are often present at picomolar to nanomolar concentrations in biological fluids and tissues. dmbj.org.rs The sensitivity of modern LC-MS/MS systems is essential, but accurate quantification at these low levels relies on an internal standard to correct for any analyte loss during the necessary extraction and concentration steps. nih.gov
Interference from Isomers: Arachidonic acid peroxidation generates a large number of structurally similar F2-isoprostane isomers. frontiersin.orgfrontiersin.org While high-resolution chromatography is the primary tool for separating these isomers, the co-elution of the deuterated internal standard with its specific target analyte confirms peak identity and ensures that quantification is not affected by interfering signals from other isomers.
Matrix Effects: As discussed, co-eluting molecules from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov Because this compound has virtually identical chromatographic and ionization behavior to the native compound, it experiences the same matrix effects. By using the ratio of the analyte to the internal standard, these effects are effectively normalized, a critical step for accurate analysis in diverse matrices like plasma, urine, and tissue homogenates. nih.govnih.gov
Ex Vivo Formation: A significant challenge is the potential for artefactual formation of isoprostanes through the oxidation of arachidonic acid during sample collection, processing, and storage. portlandpress.comnih.gov While the use of an internal standard cannot prevent this, strict protocols involving immediate freezing of samples and the addition of antioxidants are necessary. nih.gov The internal standard is added after collection and before processing to account for variability in the analytical procedure itself, not the pre-analytical handling.
Elucidating Biochemical Pathways and Receptor Interactions of Ent 8 Iso 15 S Prostaglandin F2α in Experimental Systems
Mechanisms of Non-Enzymatic Lipid Peroxidation Leading to Isoprostane Formation in Oxidative Stress Models
Isoprostanes, including F2-isoprostanes, are predominantly formed through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids like arachidonic acid, which are typically esterified in membrane phospholipids. nih.govglpbio.com This process is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates.
The formation of F2-isoprostanes is initiated by the abstraction of a hydrogen atom from a methylene group within arachidonic acid by a free radical, leading to the formation of a lipid radical. researchgate.netahajournals.org This is followed by the insertion of molecular oxygen to form a peroxyl radical. This highly reactive intermediate then undergoes endocyclization to form a bicyclic endoperoxide structure, which is a precursor to the various isoprostane isomers. ahajournals.org Subsequent reduction of this endoperoxide intermediate yields the F-ring isoprostanes. ahajournals.org
This non-enzymatic pathway lacks the stereospecificity of enzyme-catalyzed reactions, resulting in the formation of a complex mixture of isomers. researchgate.net Specifically, the free radical attack on arachidonic acid can lead to four distinct series of F2-isoprostanes (5-, 8-, 12-, and 15-series), depending on the initial site of oxidation. nih.gov Each of these series contains multiple diastereomers, highlighting the chemical diversity generated from a single precursor under oxidative stress. While it is widely accepted that isoprostanes are markers of non-enzymatic lipid peroxidation, some studies suggest that 8-iso-PGF2α can also be produced through enzymatic pathways involving prostaglandin-endoperoxide synthases, particularly in inflammatory contexts. nih.govnih.gov
Enzymatic Biotransformation and Metabolic Fates of Prostaglandin (B15479496) F2α and its Isomers in In Vitro Models
Once formed, Prostaglandin F2α (PGF2α) and its isomers undergo enzymatic biotransformation to modulate their biological activity and facilitate their excretion. In vitro studies using various cell and tissue preparations have shed light on the metabolic fates of these compounds.
A primary metabolic pathway for PGF2α and its isomers is the oxidation of the 15-hydroxyl group to a ketone, catalyzed by 15-hydroxyprostaglandin dehydrogenase. This results in the formation of 15-keto-prostaglandins, which are generally less biologically active. Subsequently, the 13,14-double bond can be reduced by 15-keto-prostaglandin-Δ13-reductase.
In vitro studies with human fetal membranes have demonstrated the metabolism of PGF2α to its metabolite, 13,14-dihydro-15-oxo-PGF2α. nih.gov Similarly, studies with luteal phase endometrium in tissue culture have shown the synthesis and degradation of PGF2α, with the measurement of its metabolite 13,14-dehydro-15-keto-F2α providing insights into its catabolism. nih.gov While much of the research has focused on cyclooxygenase-derived PGF2α, it is understood that isoprostanes like 8-iso-PGF2α also undergo metabolic processing, including β-oxidation of the carboxylic acid side chain.
Exploration of Specific Prostaglandin Receptors and Their Ligand-Binding Preferences with ent-8-iso-15(S)-Prostaglandin F2α
The biological effects of ent-8-iso-15(S)-Prostaglandin F2α and other isoprostanes are mediated through their interaction with specific cell surface receptors. Experimental evidence strongly suggests that many of the actions of F2-isoprostanes are mediated through the thromboxane (B8750289) A2 receptor (TP receptor). nih.gov Isoprostanes are considered partial agonists at TP receptors. nih.gov
While a unique, specific receptor for isoprostanes has been postulated, molecular evidence for its existence remains elusive. nih.gov Current understanding points towards the TP receptor as the primary mediator of isoprostane signaling. nih.gov
In terms of ligand-binding preferences, studies with various prostanoid receptor subtypes have shown that the FP receptor, the receptor for PGF2α, binds PGF2α with high affinity. nih.gov However, 8-epi-PGF2α, an isomer of PGF2α, exhibits only weak binding to the FP receptor at high concentrations. nih.gov This suggests a degree of selectivity among the different isomers for the various prostanoid receptors.
ent-8-iso-15(S)-Prostaglandin F2α has been identified as a potent vasoconstrictor of porcine retinal and brain microvessels, with EC50 values of 15 nM and 24 nM, respectively. glpbio.comcaymanchem.comcaymanchem.com This potent biological activity implies a high affinity for its target receptor, which is presumed to be the TP receptor in the vasculature.
| Tissue | EC50 (nM) |
|---|---|
| Porcine Retinal Microvessels | 15 |
| Porcine Brain Microvessels | 24 |
Downstream Signaling Cascades Activated or Modulated by ent-8-iso-15(S)-Prostaglandin F2α in Cultured Cells
Upon binding to its receptor, ent-8-iso-15(S)-Prostaglandin F2α initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. Given that isoprostanes primarily act through the TP receptor, the downstream signaling pathways are largely those associated with TP receptor activation. nih.gov
TP receptors are G protein-coupled receptors (GPCRs) that can couple to several G proteins, including Gq, Gi, and G11. nih.gov Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. nih.gov
In cultured bovine aortic endothelial cells, the related compound 8-iso-PGF2α has been shown to stimulate DNA synthesis, cell proliferation, and the expression of endothelin-1 mRNA and protein. nih.gov Furthermore, 8-iso-PGF2α can induce the release of calcium from intracellular stores in the nanomolar to micromolar concentration range. nih.gov These cellular responses are indicative of the activation of proliferative and pro-inflammatory signaling pathways. The signaling pathways initiated by prostaglandins (B1171923) can also influence the expression of clock genes, highlighting their broad physiological impact. mdpi.com
Stereochemical Influences on Receptor Recognition and Biological Activity of Isoprostanes
The stereochemistry of isoprostanes plays a critical role in their biological activity, influencing both their ability to bind to receptors and the subsequent cellular response. The non-enzymatic formation of isoprostanes results in a large number of stereoisomers, and subtle differences in their three-dimensional structure can lead to significant variations in their biological potency.
A clear example of the importance of stereochemistry is the differential activity observed between ent-8-iso-15(S)-Prostaglandin F2α and its epimer, 8-iso-PGF2α. In a whole blood platelet aggregation inhibition assay, ent-8-iso-15(S)-Prostaglandin F2α was found to be approximately ten-fold more potent than 8-iso-PGF2α. caymanchem.comcaymanchem.com This demonstrates that the specific spatial arrangement of the hydroxyl groups and side chains dramatically impacts the molecule's interaction with the platelet TP receptor.
Further evidence for the influence of stereochemistry comes from studies on the isomer-specific contractile effects of a series of synthetic F2-isoprostanes on retinal and cerebral microvasculature. caymanchem.comcaymanchem.com These studies have revealed that the biological activity of different isomers can vary significantly, underscoring the importance of specific stereochemical configurations for effective receptor recognition and activation. The structural and stereochemical requirements are crucial for an efficient interaction with biological targets, leading to the observed biological effects.
| Compound | Relative Potency |
|---|---|
| ent-8-iso-15(S)-Prostaglandin F2α | ~10x more potent than 8-iso-PGF2α |
| 8-iso-Prostaglandin F2α | Baseline |
Investigating the Biological Activities and Physiological Roles of Ent 8 Iso 15 S Prostaglandin F2α in Pre Clinical Models
Modulation of Inflammatory Processes and Immune Responses in Animal and Cell Culture Models
Specific research detailing the direct effects of ent-8-iso-15(S)-Prostaglandin F2α on inflammatory and immune responses in pre-clinical models is limited in the current scientific literature. However, the broader class of F2-isoprostanes, to which this compound belongs, is closely associated with inflammatory conditions. krcp-ksn.orgnih.gov The more extensively studied isomer, 8-iso-prostaglandin F2α (8-iso-PGF2α), is known to be involved in inflammatory pathways. For instance, increased levels of 8-iso-PGF2α are associated with inflammatory and metabolic diseases. nih.gov In preeclampsia, a condition with a significant inflammatory component, levels of 8-iso-PGF2α are elevated and correlate with inflammatory markers such as TNF-α. nih.gov Furthermore, 8-iso-PGF2α has been proposed as a potential biomarker for non-eosinophilic, type 2 low airway inflammation in asthma, suggesting a role in inflammation-driven airway remodeling. nih.gov While these findings for 8-iso-PGF2α provide context, dedicated studies are required to determine if ent-8-iso-15(S)-Prostaglandin F2α exerts similar or distinct immunomodulatory and pro-inflammatory effects.
Impact on Cellular Redox Homeostasis and Oxidative Damage in Experimental Stress Models
As a member of the F2-isoprostane class, ent-8-iso-15(S)-Prostaglandin F2α is fundamentally linked to cellular redox processes. Isoprostanes are generated via the peroxidation of lipids catalyzed by free radicals, making their presence an indicator of oxidative stress. caymanchem.comglpbio.combiomol.com The measurement of F2-isoprostanes is considered a "gold standard" for assessing endogenous lipid peroxidation and oxidant injury in vivo. vumc.org
Elevated levels of the related isomer, 8-iso-PGF2α, have been documented in numerous conditions associated with oxidative stress, including:
Cardiovascular Disease: Urinary 8-iso-PGF2α is elevated in patients with significant coronary artery disease, suggesting a link between lipid peroxidation and the pathogenesis of atherosclerosis. nih.gov
Diabetic Retinopathy: 8-iso-PGF2α is considered a reliable marker of lipid peroxidation in vivo and may contribute to the progression of diabetic complications through its mitogenic and vasoconstrictive properties. nih.gov
Neurodegenerative Diseases: Increased levels of F2-isoprostanes are observed in the body fluids and tissues in various neurodegenerative disorders, highlighting the role of oxidative stress in these conditions. vumc.org
Chronic Kidney Disease: While the relationship is complex, markers of oxidative stress like 8-iso-PGF2α are implicated in the pathophysiology of chronic kidney disease in patients with type 2 diabetes. hilarispublisher.com
Although direct experimental evidence on the specific impact of ent-8-iso-15(S)-Prostaglandin F2α on cellular redox homeostasis and oxidative damage is not extensively detailed, its origin as a product of lipid peroxidation firmly places it within the biochemical landscape of oxidative stress. glpbio.combiomol.com
Effects on Vascular Reactivity and Smooth Muscle Function in Isolated Tissue Preparations
Pre-clinical studies have demonstrated that ent-8-iso-15(S)-Prostaglandin F2α is a potent vasoconstrictor. glpbio.combiomol.comscbt.comcaymanchem.com In isolated tissue preparations from porcine models, this compound induced significant contractile effects on the microvasculature. Specifically, it was shown to be a potent constrictor of both retinal and brain microvessels. glpbio.combiomol.comcaymanchem.com The high potency of this isoprostane suggests a potential role in regulating microvascular tone and blood flow in these tissues under conditions of oxidative stress where its formation would be increased.
Table 1: Vasoconstrictor Potency of ent-8-iso-15(S)-Prostaglandin F2α in Porcine Microvessels
| Tissue Preparation | EC50 Value (nM) | Reference |
|---|---|---|
| Porcine Retinal Microvessels | 15 | glpbio.combiomol.comcaymanchem.com |
| Porcine Brain Microvessels | 24 | glpbio.combiomol.comcaymanchem.com |
EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Role in Organ-Specific Pathophysiological Mechanisms in Non-Human Vertebrate Models (e.g., respiratory, cardiovascular, renal systems)
The documented vasoconstrictor effects of ent-8-iso-15(S)-Prostaglandin F2α in cerebral and retinal microvessels point to its potential involvement in the pathophysiology of the cardiovascular and central nervous systems. glpbio.combiomol.comcaymanchem.com By constricting these small blood vessels, the compound could contribute to reduced blood flow and tissue ischemia, particularly in disease states characterized by elevated oxidative stress.
While specific studies on the role of the ent- enantiomer in other organ systems are scarce, research on the closely related isomer 8-iso-PGF2α provides insights into potential mechanisms. For instance, 8-iso-PGF2α has been shown to stimulate chloride transport in the cortical thick ascending limb of rabbit kidneys, an effect that could lead to sodium and chloride retention. krcp-ksn.orgnih.gov This suggests that in conditions where 8-iso-PGF2α levels are high, such as hypertension and chronic kidney disease, it may contribute to altered renal function. krcp-ksn.orgnih.gov Additionally, 8-iso-PGF2α is implicated in the pathogenesis of delayed cerebral vasospasm following subarachnoid hemorrhage. nih.gov Further investigation is necessary to determine if ent-8-iso-15(S)-Prostaglandin F2α shares these activities in the renal and other organ systems.
Comparative Biological Potency and Efficacy of ent-8-iso-15(S)-Prostaglandin F2α versus Other Isoprostanes or F2α Series Prostaglandins (B1171923)
Available pre-clinical data indicates that ent-8-iso-15(S)-Prostaglandin F2α possesses distinct and in some cases, greater, biological potency compared to its more studied isomer, 8-iso-PGF2α. glpbio.combiomol.comcaymanchem.commedchemexpress.com A key finding is its significantly higher potency in inhibiting platelet aggregation in whole blood assays.
Table 2: Comparative Potency of ent-8-iso-15(S)-Prostaglandin F2α and 8-iso-PGF2α
| Biological Assay | Comparative Finding | Reference |
|---|---|---|
| Whole Blood Platelet Aggregation Inhibition | ent-8-iso-15(S)-Prostaglandin F2α is approximately ten-fold more potent than 8-iso-PGF2α. | glpbio.combiomol.comcaymanchem.com |
This enhanced activity in modulating platelet function suggests that ent-8-iso-15(S)-Prostaglandin F2α could be a particularly important mediator in thrombotic and cardiovascular events where both oxidative stress and platelet activation are key pathological features. glpbio.combiomol.comcaymanchem.com In terms of vasoconstrictor activity, while direct comparative studies are limited, another enantiomer, ent-8-iso-prostaglandin F2α, has shown potent vasoconstrictor effects on porcine retinal and cerebral microvessels with EC50 values of 30.6 nM and 53.5 nM, respectively. medchemexpress.com
Investigating Crosstalk with Other Lipid Mediators and Signaling Pathways
The specific signaling pathways through which ent-8-iso-15(S)-Prostaglandin F2α exerts its effects have not been fully elucidated. However, research on the related isomer, 8-iso-PGF2α, indicates that it often interacts with the thromboxane (B8750289) A2 receptor (TP receptor) to mediate its effects, such as vasoconstriction and platelet aggregation. It is plausible that ent-8-iso-15(S)-Prostaglandin F2α may also interact with this or other prostanoid receptors, but this requires experimental verification.
Advanced Research Methodologies and Experimental Design Considerations for Ent 8 Iso 15 S Prostaglandin F2α D9 Studies
Selection of Appropriate In Vitro Cell Culture Models for Mechanistic Studies
The selection of a suitable in vitro model is paramount for elucidating the specific cellular and molecular mechanisms of isoprostanes. These models allow for controlled investigations into signaling pathways and cellular responses, bridging the gap between biochemical findings and in vivo complexity.
The choice of cell line should align with the research question, considering that isoprostanes can elicit diverse, cell-type-specific effects. For instance, endothelial cells are frequently used to model the vascular effects of isoprostanes. frontiersin.org Bovine aortic endothelial cells (BAEC) have been employed to create a model of acute endothelial inflammation to study how F2-isoprostanes alter oxidative stress outcomes. frontiersin.org In such models, cells can be challenged with inflammatory agents like lipopolysaccharide (LPS) or pro-oxidants like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to mimic pathological conditions. frontiersin.org
Beyond traditional 2D monolayer cultures, three-dimensional (3D) cell culture models are gaining prominence as they more accurately replicate the in vivo microenvironment, including cell-to-cell and cell-to-matrix interactions. mdpi.com Technologies such as hydrogels, spheroids, and organoids offer a more physiologically relevant context for studying isoprostane biology. mdpi.comtbzmed.ac.ir For example, collagen-based scaffolds can be used to create 3D culture systems that mimic the extracellular matrix, providing a more realistic mechanical environment for cells during experiments. nih.gov
Below is a table summarizing various cell culture models relevant for isoprostane research.
| Cell Model | Type | Research Application | Typical Endpoints Measured |
| Bovine Aortic Endothelial Cells (BAEC) | Primary Cells | Studying vascular inflammation and endothelial barrier function. frontiersin.org | Reactive oxygen species (ROS) production, inflammatory gene expression, cell barrier integrity. frontiersin.org |
| Human Dermal Fibroblasts | Primary Cells | Investigating skin aging and wound healing processes under oxidative stress. | Collagen synthesis, cell proliferation, senescence markers. |
| NIH-3T3 Fibroblasts | Cell Line | General model for studying cellular responses to oxidative insults. nih.gov | Cell viability, apoptosis, protein expression. nih.gov |
| 3D Organoids (e.g., Liver, Kidney) | Stem Cell-derived | Modeling organ-specific toxicity and metabolic effects of isoprostanes and their precursors. mdpi.com | Tissue-specific function, cell differentiation, toxicity markers. mdpi.com |
| Co-culture Systems (e.g., Endothelial cells and Macrophages) | Mixed Culture | Examining intercellular signaling during inflammatory responses mediated by isoprostanes. | Cytokine release, cell adhesion molecule expression, macrophage polarization. |
Designing In Vivo Animal Models for Studying Isoprostane Biology (e.g., induction of oxidative stress, inflammation)
In vivo animal models are indispensable for understanding the systemic and physiological roles of isoprostanes in the context of complex biological processes like oxidative stress and inflammation. mdpi.com A critical first step in designing such studies is a thorough literature review to select the most appropriate animal model and to identify inconsistencies in previous research. mdpi.com The design must be carefully planned to ensure the model effectively represents the human condition being studied. mdpi.com
The induction of oxidative stress or inflammation is a common strategy to elevate isoprostane levels and study their subsequent biological effects. The choice of agent and administration route depends on the target organ system and the desired chronicity of the condition.
Examples of In Vivo Model Designs:
Chemically-Induced Oxidative Stress: In mice, intraperitoneal (i.p.) injections of doxorubicin (B1662922) (DOX) or tert-butyl hydroperoxide (TBHP) have been used to induce systemic oxidative stress, leading to measurable increases in plasma isoprostane levels. nih.gov
Particulate-Induced Lung Injury: To study pulmonary oxidative stress, rats can be administered silica (B1680970) nanoparticles doped with cadmium (SiNPs-Cd) via intra-tracheal (i.t.) instillation. avestia.comresearchgate.net This model allows for the assessment of both local (lung tissue) and systemic (plasma) changes in F2-isoprostane levels over time, with effects observed at 7 and 30 days post-exposure. avestia.comresearchgate.net
Endotoxin-Induced Inflammation: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is widely used to induce a systemic inflammatory response. Administering LPS to animals leads to a robust increase in the production of reactive oxygen species and, consequently, isoprostanes.
The following table outlines common animal models used in isoprostane research.
| Animal Model | Species | Induction Method | Research Application | Key Findings/Observations |
| Systemic Oxidative Stress | Mouse | Intraperitoneal (i.p.) injection of doxorubicin (DOX) or tert-butyl hydroperoxide (TBHP). nih.gov | To validate analytical methods and study systemic lipid peroxidation. nih.gov | Significant elevation of plasma isoprostane concentrations following exposure. nih.gov |
| Pulmonary Oxidative Stress | Rat | Intra-tracheal (i.t.) instillation of silica nanoparticles doped with cadmium (SiNPs-Cd). avestia.comresearchgate.net | To evaluate F2-isoprostanes as markers of nanoparticle-induced lung injury. avestia.comresearchgate.net | Delayed but sustained increase in total F2-isoprostanes in lung tissue and plasma at 7 and 30 days. avestia.comresearchgate.net |
| Acute Inflammation | Dairy Cattle | Naturally occurring diseases like coliform mastitis. frontiersin.org | To investigate the role of isoprostanes in the pathophysiology of inflammatory diseases in veterinary species. frontiersin.orgnih.gov | Altered isoprostane concentrations are associated with the disease state, highlighting their potential as biomarkers. frontiersin.orgnih.gov |
| Neurodegenerative Disease Models | Mouse/Rat | Genetic modification or neurotoxin administration (e.g., MPTP for Parkinson's). | To explore the role of oxidative stress and isoprostanes in neuronal damage. | Increased F2-isoprostane levels are often found in affected brain regions, serving as a marker of lipid peroxidation. nih.gov |
Methodologies for Administration and Sampling in Animal Research
The methods for administering substances and collecting biological samples in animal research must be precise and standardized to ensure data quality and minimize animal distress. neoteryx.com
Administration: The route of administration is chosen based on the experimental goals.
Intra-tracheal (i.t.) Instillation: This method is used for direct delivery to the lungs, as seen in studies of nanoparticle-induced pulmonary oxidative stress in rats. avestia.comresearchgate.net
Intraperitoneal (i.p.) Injection: A common route for systemic administration of agents like DOX and TBHP in mouse models of oxidative stress. nih.gov
Sampling and Sample Preparation: The collection and handling of biological samples are critical for accurate isoprostane measurement, as improper procedures can lead to artificial ex vivo lipid peroxidation. nih.gov
Blood/Plasma Collection: Blood is a common matrix for measuring circulating isoprostanes. Frequent sampling from small animals like mice and rats can lead to excessive blood loss. neoteryx.com Microsampling techniques, which require very small volumes of blood (<50 µl), are increasingly adopted to improve animal welfare and allow for serial sampling from the same animal. neoteryx.com
Tissue Collection: For localized analysis, tissues are harvested, immediately snap-frozen in liquid nitrogen, and stored at -80°C to prevent degradation and ex vivo oxidation. nih.gov
Urine and Exhaled Breath Condensate (EBC): These non-invasive samples are valuable for longitudinal studies. nih.govnih.gov However, EBC analysis can be challenging due to low biomarker concentrations and the lack of standardized collection methods. nih.gov
Sample Purification: Before analysis by mass spectrometry, isoprostanes must be extracted and purified from the biological matrix. Solid-phase extraction (SPE) is a widely used technique.
Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB, C18) is pre-conditioned with a solvent like methanol (B129727) and an acidic solution. researchgate.netnih.gov
Sample Loading: The biological sample, often after hydrolysis to release esterified isoprostanes and addition of an internal standard like ent-8-iso-15(S)-Prostaglandin F2α-d9, is loaded onto the cartridge. nih.gov
Washing: The cartridge is washed to remove interfering substances. nih.gov
Elution: The isoprostanes are eluted with an organic solvent, which is then evaporated. nih.gov The residue is reconstituted in a suitable solvent for analysis. nih.gov
Data Analysis and Statistical Approaches for Isoprostane Research
The analysis of isoprostane data requires appropriate statistical methods to account for the inherent variability in biological systems and analytical measurements. The choice of statistical test depends on the study design and the nature of the data.
Due to the typical right-skewed distribution of biomarker data, isoprostane concentrations are often log-transformed before statistical analysis to achieve a more normal distribution. nih.gov
Common Statistical Tests in Isoprostane Research:
| Statistical Test | Purpose | Example Application |
| Nested Analysis of Variance (ANOVA) | To partition and assess different sources of variation (e.g., between individuals, within individuals over time, and analytical). nih.gov | Characterizing the biological and analytical variation of plasma F2-isoprostanes during the menstrual cycle. nih.gov |
| One-Way ANOVA with Post-Hoc Tests (e.g., Fisher's LSD, Dunnett's) | To compare the mean isoprostane levels between three or more independent groups. nih.govnih.gov | Assessing differences in plasma 8-isoprostane levels between lung cancer patients, individuals with benign nodules, and healthy controls. nih.gov |
| Student's t-test (or non-parametric equivalents like Mann-Whitney U test) | To compare the mean isoprostane levels between two independent groups. | Comparing isoprostane levels in a treatment group versus a placebo group. |
| Receiver Operating Characteristic (ROC) Curve Analysis | To evaluate the diagnostic or predictive accuracy of an isoprostane measurement as a biomarker. nih.gov | Calculating the area under the curve (AUC) to assess the ability of 8-isoprostane to distinguish between lung cancer and benign nodules. nih.gov |
| Correlation Analysis (e.g., Pearson or Spearman) | To assess the relationship between isoprostane levels and another continuous variable (e.g., disease severity, another biomarker). | Examining the correlation between urinary F2-isoprostanes and markers of inflammation. |
A meta-analysis of urinary 8-isoprostane studies recommended that results be reported as median and quartiles to facilitate comparison across different studies, especially given the variability in analytical methods and population characteristics. sci-hub.ru
Considerations for Reproducibility and Inter-Laboratory Comparability in Isoprostane Research
Ensuring the reproducibility of findings and the comparability of data between different laboratories are significant challenges in isoprostane research. nih.gov Several factors contribute to variability in measured isoprostane levels.
Key Sources of Variability:
Analytical Methodology: The two primary methods for isoprostane quantification are mass spectrometry (GC-MS and LC-MS/MS) and immunoassays (ELISA). oxfordbiomed.comnih.gov MS-based methods are considered more accurate and specific, as they can distinguish between different isomers. oxfordbiomed.comnih.gov ELISA values are often higher than those from MS, potentially due to antibody cross-reactivity with related compounds. oxfordbiomed.com This discrepancy makes direct comparison of data generated by different methods difficult. sci-hub.ru
Isomer Specificity: There are numerous F2-isoprostane isomers, and different analytical methods may not distinguish between them. sci-hub.ru Studies should clearly state which isomer (e.g., 15-F2t-IsoP, also known as 8-iso-PGF2α) is being quantified to avoid ambiguity. researchgate.netsci-hub.ru
Sample Handling: As mentioned previously, the pre-analytical phase is a major source of error. Ex vivo oxidation of arachidonic acid during sample collection, processing, and storage can artificially inflate isoprostane levels. nih.gov Standardized, rapid protocols with antioxidants are necessary to minimize this artifact.
Biological Variation: Significant inter-individual variation in baseline isoprostane levels exists. nih.gov Factors such as diet, age, BMI, and underlying health status can influence concentrations, making the establishment of universal reference values challenging. sci-hub.ru
Strategies to Improve Reproducibility and Comparability:
Standardization of Methods: Adopting standardized protocols for sample collection, handling, storage, and analysis is crucial. nih.gov This includes specifying the exact SPE procedure and the analytical parameters.
Use of Internal Standards: For MS-based quantification, the inclusion of a stable isotope-labeled internal standard, such as This compound , is essential. oxfordbiomed.comcaymanchem.com This standard is added at the beginning of sample processing and co-elutes with the analyte, allowing for accurate correction of analyte loss during extraction and variations in instrument response. nih.gov
Clear Reporting: Research publications should provide detailed methodological information, including the specific isoprostane isomer measured, the analytical technique used (including column and instrument details), and full statistical methods. sci-hub.ru Reporting results in consistent units (e.g., µg/g creatinine (B1669602) for urine) is also recommended. sci-hub.ru
Inter-Laboratory Validation: Cross-validation studies, where the same set of samples is analyzed by multiple laboratories using different methods, can help to understand and quantify inter-lab and inter-method variability.
By carefully considering these experimental design factors, researchers can generate more robust, reproducible, and comparable data, ultimately advancing our understanding of the role of isoprostanes in health and disease.
Emerging Research Frontiers and Future Prospects for Ent 8 Iso 15 S Prostaglandin F2α D9 in Academic Inquiry
Exploring Uncharted Biological Targets and Novel Mechanisms of Action for Isoprostanes
While much is known about the established roles of isoprostanes, the full spectrum of their biological targets and mechanisms of action remains an active area of investigation. Isoprostanes are formed non-enzymatically through the free radical-catalyzed peroxidation of arachidonic acid. nih.gov Their biological effects are often mediated through receptor interactions, with the thromboxane (B8750289) (Tx) receptor being a primary target for the vasoconstricting actions of many F2-isoprostanes. nih.govnih.gov
However, the vasoconstrictor effects of the F2-isoprostane isomer, ent-8-iso-15(S)-Prostaglandin F2α, have been shown to be potent in porcine retinal and brain microvessels. glpbio.combiomol.com This suggests a potential for isomer-specific interactions with various receptors and signaling pathways that are yet to be fully elucidated. Furthermore, some isoprostanes, like the cyclopentenone-isoprostanes, can form protein adducts by reacting with glutathione, indicating receptor-independent mechanisms of action. nih.gov The discovery that isoketals, byproducts of the isoprostane pathway, rapidly adduct to lysine (B10760008) residues on proteins and induce cross-linkages highlights another non-receptor-mediated mechanism with significant biological implications. nih.govnih.gov
Future research is poised to uncover additional, potentially novel, receptors and signaling cascades modulated by specific isoprostane isomers. Understanding these uncharted interactions is crucial for a comprehensive grasp of their physiological and pathophysiological roles.
Advancements in Synthetic Approaches for Derivatized Isoprostanes
The complex stereochemistry of isoprostanes presents a significant challenge for their chemical synthesis. nih.gov The non-enzymatic formation of isoprostanes from arachidonic acid results in a large number of stereoisomers. researchgate.netresearchgate.net Developing synthetic strategies that can selectively produce specific isomers in their pure form is essential for studying their individual biological activities.
Recent advancements in synthetic organic chemistry are addressing these challenges. depositolegale.it Stereodivergent synthesis strategies, for example, have been developed to prepare a complete library of 15-F2 isoprostanes. nih.gov These approaches often feature key steps like ring-opening metathesis to introduce the characteristic cis-alkyl side chains. nih.gov Resolution of the resulting isomers can be achieved through methods such as catalytic asymmetric reduction or the use of chiral auxiliaries. nih.gov
The ability to synthesize derivatized isoprostanes, including isotopically labeled versions like ent-8-iso-15(S)-Prostaglandin F2α-d9, is critical for research. These labeled compounds serve as indispensable internal standards for accurate quantification in biological samples using mass spectrometry. Continued innovation in synthetic methodologies will enable the creation of a wider array of derivatized isoprostanes, facilitating more sophisticated and precise biological investigations.
Integration of this compound Analysis into Multi-Omics Research (e.g., lipidomics, metabolomics, proteomics)
The advent of multi-omics technologies has revolutionized biological research, allowing for a more holistic understanding of complex biological systems. The analysis of this compound and its endogenous counterpart fits seamlessly into the fields of lipidomics and metabolomics. As a product of lipid peroxidation, its levels can provide a highly specific and reliable measure of oxidative stress in vivo. nih.govnih.gov
Integrating isoprostane analysis with proteomics can reveal novel protein targets and pathways affected by oxidative stress. As mentioned, certain isoprostanes and their byproducts can form adducts with proteins, altering their function. nih.govnih.gov Proteomic analyses can identify these adducted proteins, providing direct evidence of oxidative damage at the molecular level.
Furthermore, combining isoprostane measurements with other metabolomic and lipidomic data can offer a comprehensive picture of the metabolic state of a cell or organism under conditions of oxidative stress. This integrated approach can help to unravel complex disease mechanisms and identify novel biomarkers and therapeutic targets. The use of deuterated standards like this compound is crucial for ensuring the accuracy and reliability of these quantitative multi-omics studies. glpbio.cn
Potential Applications of Isoprostanes as Research Probes for Disease Pathogenesis (excluding human clinical diagnostics)
Isoprostanes have emerged as powerful research probes for investigating the pathogenesis of a wide range of diseases associated with oxidative stress. nih.gov Their measurement provides a direct and reliable assessment of lipid peroxidation, a key process in the development of many pathological conditions. researchgate.netnih.gov
In the context of cardiovascular disease research, elevated levels of F2-isoprostanes have been linked to atherosclerosis. tandfonline.com Studies have shown that these compounds can promote inflammation and atherogenesis through the activation of MAP kinases. nih.gov They also play a role in modulating platelet activation and adhesion. nih.gov
Neurodegenerative diseases are another area where isoprostane analysis is proving invaluable. The brain is particularly susceptible to oxidative damage due to its high content of polyunsaturated fatty acids. nih.gov Increased levels of F2-isoprostanes have been observed in animal models and post-mortem tissues of various neurodegenerative conditions, providing insights into the role of oxidative stress in their progression. nih.govnih.gov
The use of specific isoprostane isomers as research probes allows for the detailed investigation of their distinct biological effects. For instance, ent-8-iso-15(S)-Prostaglandin F2α is a potent vasoconstrictor, and studying its effects in various vascular beds can help to elucidate the mechanisms of vascular dysfunction in diseases like diabetes. nih.govglpbio.com
Addressing Stereochemical Challenges in Isoprostane Research and Synthesis
A significant hurdle in the field of isoprostane research is the immense stereochemical complexity of these molecules. rijournals.com The free radical-mediated peroxidation of arachidonic acid can generate up to 64 different F2-isoprostane stereoisomers. free.fr Each of these isomers can potentially have unique biological activities, making it crucial to study them individually.
The primary challenge lies in the separation and synthesis of these individual stereoisomers. Chromatographic techniques coupled with mass spectrometry are powerful tools for separating and identifying multiple isoprostane isomers in a single run. nih.gov However, obtaining pure standards for each isomer requires sophisticated and often challenging synthetic strategies.
Asymmetric synthesis and the use of chiral catalysts are key approaches to producing stereochemically pure isoprostanes. rijournals.com The development of stereodivergent synthetic routes allows for the generation of multiple stereoisomers from a common precursor, which is a significant advancement. nih.gov
Q & A
Q. What is the biochemical significance of ent-8-iso-15(S)-Prostaglandin F2α-d9 in oxidative stress studies?
This compound is a deuterated isoprostane formed via non-enzymatic peroxidation of arachidonic acid. It serves as a stable isotope-labeled internal standard for quantifying oxidative stress biomarkers in biological samples. Its non-deuterated analog, ent-8-iso-15(S)-Prostaglandin F2α, is a potent vasoconstrictor in retinal and brain microvessels (EC₅₀ = 31–54 nM), making it critical for validating oxidative damage in vascular models .
Q. How does the stereochemical configuration of this compound influence its biological activity?
The ent-8-iso configuration refers to the enantiomeric form of the naturally occurring 8-iso-PGF2α. The 15(S) stereochemistry enhances receptor binding specificity, particularly in vascular tissues. Studies show that the ent-form and 15(S) isomer exhibit distinct bioactivity compared to 15(R) isomers, necessitating careful structural validation in experimental designs .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., ent-8-iso-15(S)-PGF2α-d9) is the gold standard. Method validation should include recovery tests (≥80% in plasma), limits of detection (LOD < 5 pg/mL), and cross-reactivity checks against structurally similar isoprostanes (e.g., 15(R)-PGF2α, 5-trans-PGF2α) to avoid false positives .
Advanced Research Questions
Q. How can researchers address discrepancies in ent-8-iso-15(S)-PGF2α-d9 quantification across different tissue types?
Tissue-specific matrix effects (e.g., lipid content in brain vs. plasma) can alter ionization efficiency in LC-MS/MS. To mitigate this:
- Use matrix-matched calibration curves.
- Spike deuterated surrogates (e.g., 11β-PGF2α-d4) to normalize recovery.
- Validate against orthogonal methods like ELISA with anti-8-iso-PGF2α antibodies .
Q. What experimental controls are critical when studying ent-8-iso-15(S)-PGF2α-d9 in vivo?
- Isomer-specific controls: Include 15(R)-PGF2α and non-deuterated 8-iso-PGF2α to assess stereochemical interference.
- Oxidative stress induction: Use models like hyperoxia exposure or paraquat treatment to validate biomarker responsiveness.
- Stability controls: Monitor deuterium loss in -d9 under storage (-80°C recommended; <10% degradation at -20°C over 1 month) .
Q. How can researchers resolve conflicting data on the vasoconstrictive potency of ent-8-iso-15(S)-PGF2α-d9 across species?
Species-specific receptor affinity (e.g., FP receptor variants in porcine vs. murine models) may explain discrepancies. Solutions include:
Q. What are the limitations of using ent-8-iso-15(S)-PGF2α-d9 as a standalone oxidative stress biomarker?
While sensitive, it does not capture all lipid peroxidation pathways. Complementary biomarkers (e.g., 4-hydroxynonenal, F2-isoprostane isomers) should be measured. Additionally, deuterated analogs may exhibit slight chromatographic shifts (~0.1 min) vs. endogenous analytes, requiring high-resolution MS adjustments .
Methodological Considerations
Q. How should researchers optimize sample preparation for ent-8-iso-15(S)-PGF2α-d9 in low-abundance biospecimens?
- Solid-phase extraction (SPE): Use C18 cartridges with 0.1% formic acid for acidified samples.
- Derivatization: Apply pentafluorobenzyl bromide to enhance MS sensitivity for sub-picomolar detection .
Q. What are the key parameters for validating ent-8-iso-15(S)-PGF2α-d9 stability in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
